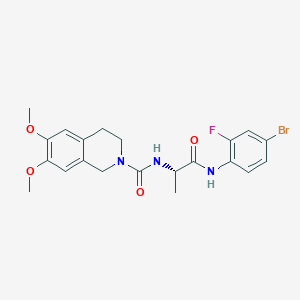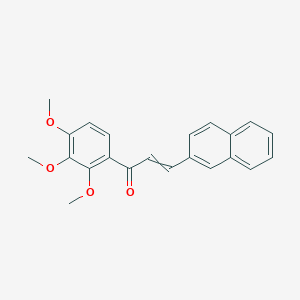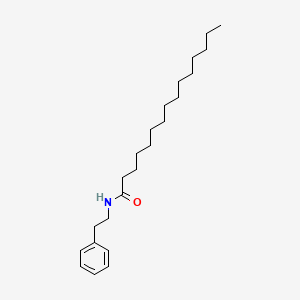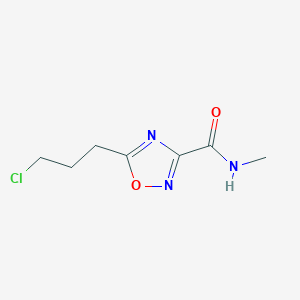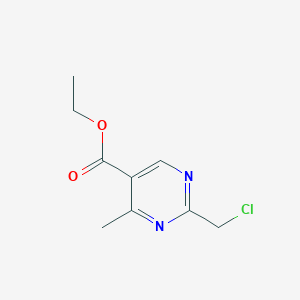
Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(chlorométhyl)-4-méthylpyrimidine-5-carboxylate d'éthyle est un composé organique appartenant à la famille des pyrimidines. Les pyrimidines sont des composés hétérocycliques aromatiques contenant deux atomes d'azote aux positions 1 et 3 du cycle à six chaînons.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 2-(chlorométhyl)-4-méthylpyrimidine-5-carboxylate d'éthyle implique généralement la réaction de l'acétoacétate d'éthyle avec des agents chlorométhylants appropriés dans des conditions contrôlées. Une méthode courante consiste à utiliser du chlorure de sulfonyle comme agent chlorométhylant, la réaction étant effectuée à basse température, suivie d'un réchauffement progressif pour achever la réaction .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : Le 2-(chlorométhyl)-4-méthylpyrimidine-5-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chlorométhyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, modifiant l'état d'oxydation des groupes fonctionnels.
Réactions de condensation : Il peut participer à des réactions de condensation avec d'autres composés pour former des structures plus complexes.
Réactifs et conditions courants :
Substitution nucléophile : Les réactifs courants incluent les nucléophiles tels que les amines, les thiols et les alcools. Les réactions sont généralement effectuées dans des solvants polaires dans des conditions douces.
Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec des amines peut produire des dérivés aminés, tandis que l'oxydation peut produire des acides carboxyliques ou des cétones.
Applications de recherche scientifique
Le 2-(chlorométhyl)-4-méthylpyrimidine-5-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de dérivés de pyrimidine plus complexes, qui sont précieux dans diverses réactions et processus chimiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant que précurseur de composés pharmaceutiques ayant des effets thérapeutiques.
Industrie : Il est utilisé dans la production d'agrochimiques, de colorants et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-(chlorométhyl)-4-méthylpyrimidine-5-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, conduisant à divers effets biochimiques. La structure cyclique de la pyrimidine lui permet d'interagir avec des enzymes et des récepteurs, modulant leur activité et conduisant aux effets biologiques observés .
Applications De Recherche Scientifique
Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pyrimidine ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires :
2-Chlorométhylpyrimidine-5-carboxylate d'éthyle : Structure similaire mais sans le groupe méthyle en position 4.
2-(Chlorométhyl)-4-méthylpyrimidine-5-carboxylate de méthyle : Structure similaire mais avec un ester méthylique au lieu d'un ester éthylique.
Acide 2-(chlorométhyl)-4-méthylpyrimidine-5-carboxylique : Structure similaire mais sans le groupe ester éthylique.
Unicité : Le 2-(chlorométhyl)-4-méthylpyrimidine-5-carboxylate d'éthyle est unique en raison de la présence à la fois du groupe chlorométhyle et du groupe ester éthylique, qui confèrent une réactivité et des propriétés spécifiques.
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
ethyl 2-(chloromethyl)-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-5-11-8(4-10)12-6(7)2/h5H,3-4H2,1-2H3 |
Clé InChI |
PTHZJIMXQNWQGW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


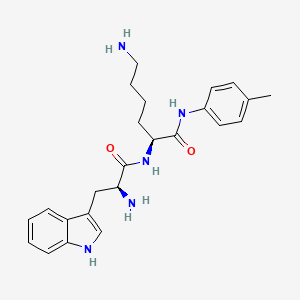
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol;phosphoric acid](/img/structure/B12622051.png)

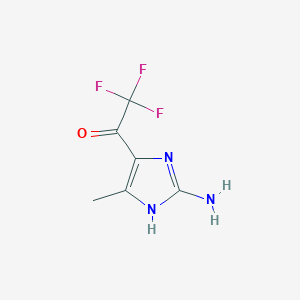
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
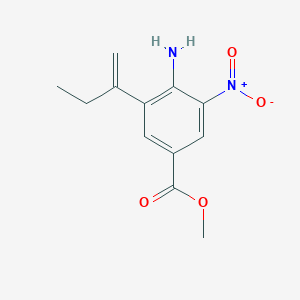

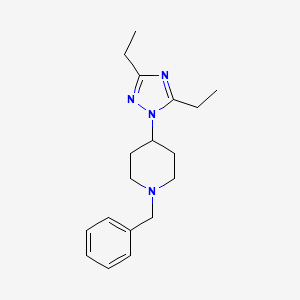
![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)
